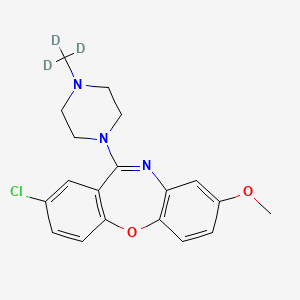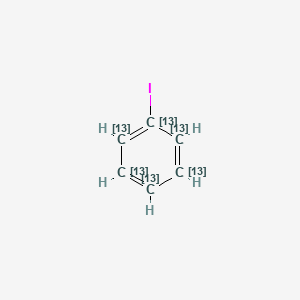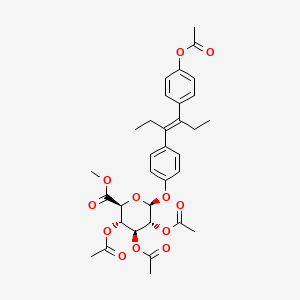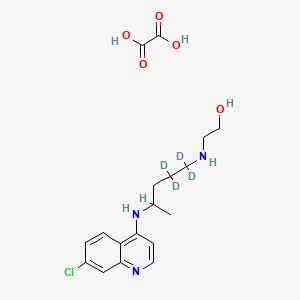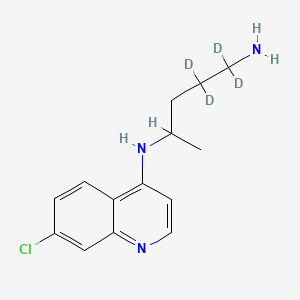![molecular formula C36H86O11Si8 B564534 TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS CAS No. 19945-84-7](/img/structure/B564534.png)
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS typically involves the reaction of maltose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Maltose+Trimethylsilyl chloride→TMS maltose+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
Hydrolysis: Maltose.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is widely used in scientific research due to its enhanced stability and volatility. Some of its applications include:
Chemistry: Used as a standard in GC-MS for the analysis of carbohydrates.
Biology: Employed in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Utilized in the development of diagnostic assays for detecting carbohydrate-related disorders.
Industry: Applied in quality control processes for food and pharmaceutical products
Mecanismo De Acción
The mechanism of action of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS involves its interaction with various molecular targets and pathways. In analytical chemistry, the trimethylsilyl groups enhance the volatility and stability of maltose, allowing for more accurate and sensitive detection in GC-MS. In biological systems, this compound can be hydrolyzed to release maltose, which then participates in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
TMS glucose: A trimethylsilyl derivative of glucose.
TMS sucrose: A trimethylsilyl derivative of sucrose.
TMS lactose: A trimethylsilyl derivative of lactose.
Uniqueness
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is unique due to its specific structure and properties. Compared to other TMS derivatives, this compound has a distinct pattern of trimethylsilyl substitution, which affects its reactivity and stability. Additionally, this compound is particularly useful in the analysis of disaccharides, whereas TMS glucose and TMS sucrose are more commonly used for monosaccharides and trisaccharides, respectively .
Propiedades
Número CAS |
19945-84-7 |
|---|---|
Fórmula molecular |
C36H86O11Si8 |
Peso molecular |
919.753 |
Nombre IUPAC |
trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(31(43-51(10,11)12)34(46-54(19,20)21)36(40-27)47-55(22,23)24)41-35-33(45-53(16,17)18)32(44-52(13,14)15)30(42-50(7,8)9)28(39-35)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36?/m1/s1 |
Clave InChI |
QJZFVYJIGWEKIR-YYHWGESWSA-N |
SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


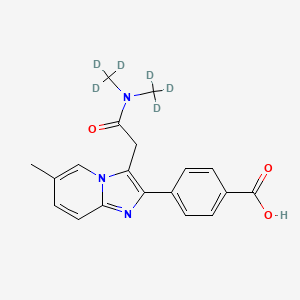

![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
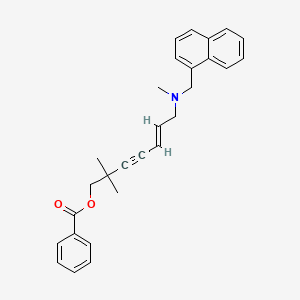

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

